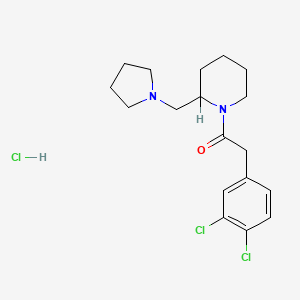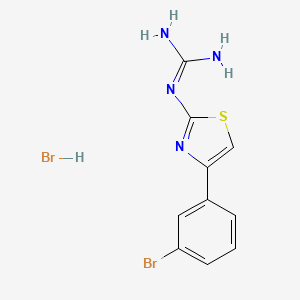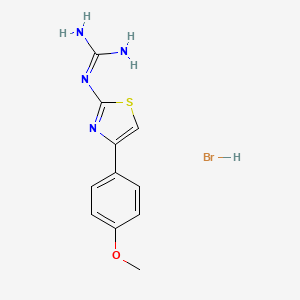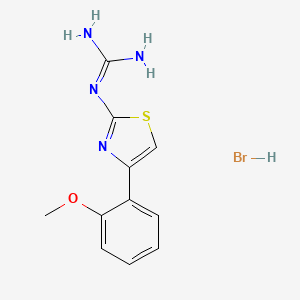![molecular formula C₂₀H₁₈O₈ B1145678 (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid CAS No. 1308286-11-4](/img/new.no-structure.jpg)
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is a chiral compound with the molecular formula C20H18O8. It is also known as O,O’-Di-p-toluoyl-L-(-)-tartaric acid. This compound is characterized by the presence of two 4-methylbenzoyl groups attached to a butanedioic acid backbone. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid typically involves the esterification of tartaric acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve multiple recrystallization steps or the use of chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid undergoes various types of chemical reactions including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The 4-methylbenzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acylation reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Tartaric acid and 4-methylbenzoic acid.
Reduction: Corresponding alcohols.
Substitution: New ester derivatives with different acyl groups.
科学研究应用
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Medicine: Investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The presence of the 4-methylbenzoyl groups enhances its binding affinity to hydrophobic pockets in the target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinic acid
- O,O’-Di-p-toluoyl-D-(-)-tartaric acid
- O,O’-Di-p-toluoyl-L-(+)-tartaric acid
Uniqueness
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (2R,3S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metal ions and organic molecules further enhances its utility in various applications.
属性
CAS 编号 |
1308286-11-4 |
|---|---|
分子式 |
C₂₀H₁₈O₈ |
分子量 |
386.35 |
同义词 |
(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







